

Application Notes and Protocols for Pyrazole-Based Compounds in Neurodegenerative Disease Research

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Compound of Interest

Compound Name: ethyl 5-nitro-1H-pyrazole-3-carboxylate

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These application notes provide a comprehensive overview of the development and evaluation of pyrazole-based compounds as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's. This document includes detailed protocols for key in vitro and in vivo assays, a summary of the inhibitory activities of selected compounds, and visualizations of relevant signaling pathways.

Introduction

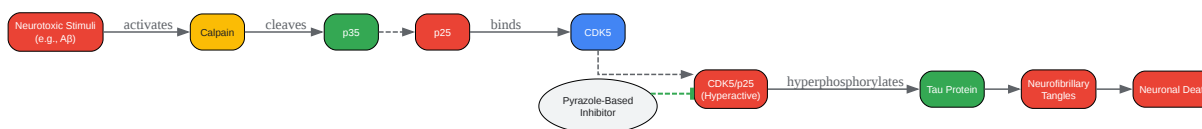
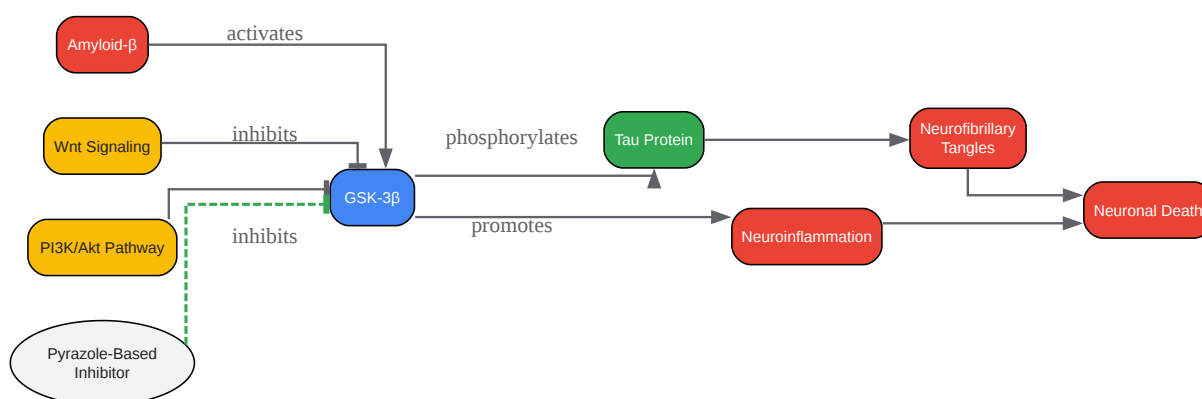
Pyrazole-containing heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.^{[1][2]} In the context of neurodegenerative diseases, pyrazole derivatives have been extensively investigated for their ability to inhibit key enzymes implicated in disease progression, including Glycogen Synthase Kinase-3 β (GSK-3 β), Cyclin-Dependent Kinase 5 (CDK5), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE).^{[3][4][5]} Their structural versatility allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties, making them attractive candidates for drug development.^{[1][2]}

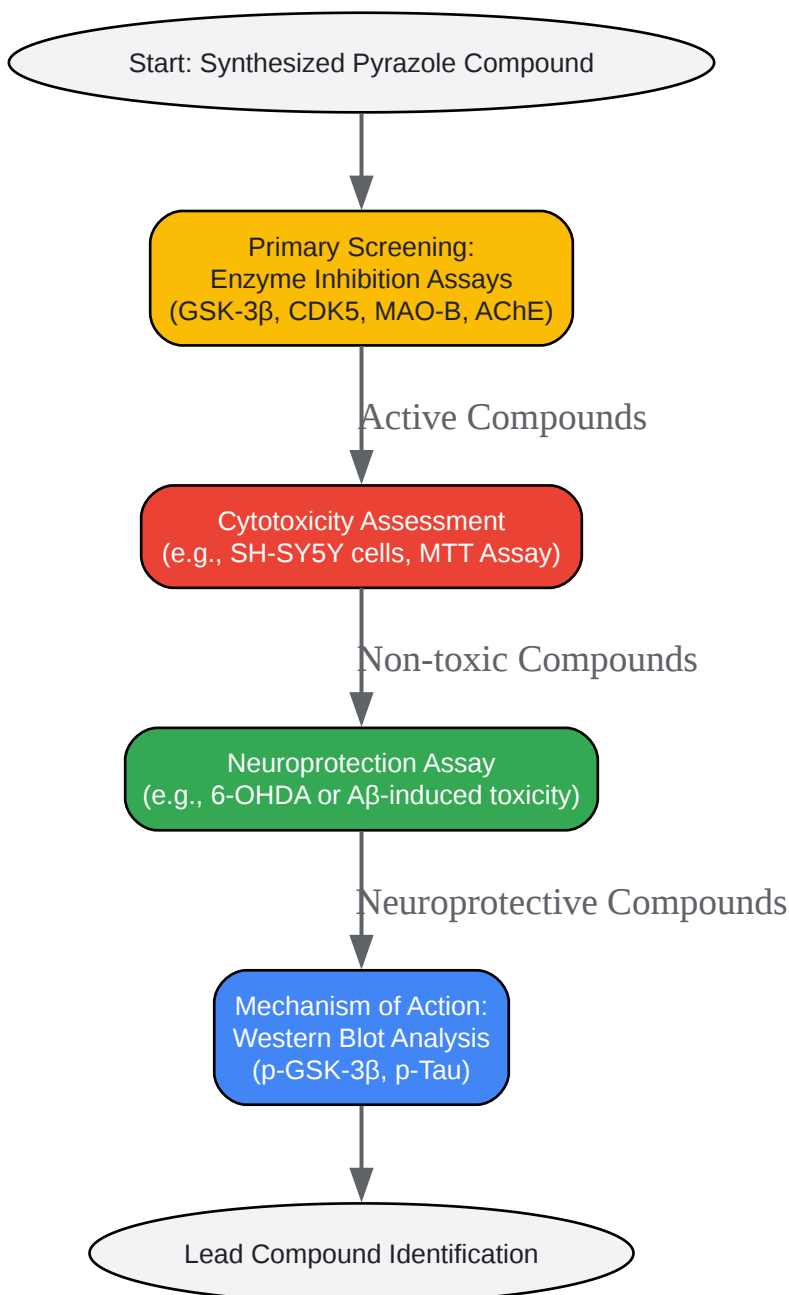
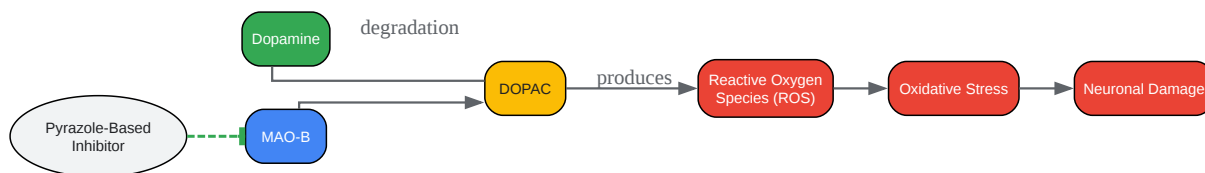
Key Therapeutic Targets and Signaling Pathways

The therapeutic potential of pyrazole-based compounds in neurodegenerative diseases stems from their ability to modulate the activity of crucial enzymes and signaling pathways involved in pathogenesis.

Glycogen Synthase Kinase-3 β (GSK-3 β) Signaling Pathway

GSK-3 β is a serine/threonine kinase that plays a central role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles (NFTs).^{[6][7]} Overactivation of GSK-3 β is also linked to increased amyloid- β (A β) production and neuroinflammation.^[7] Pyrazole-based inhibitors can modulate this pathway, offering a potential therapeutic strategy.





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